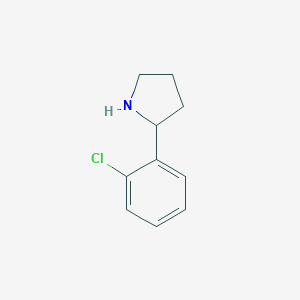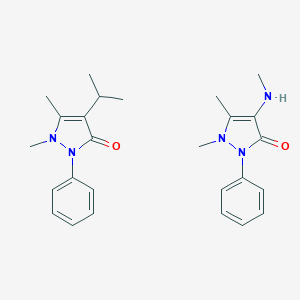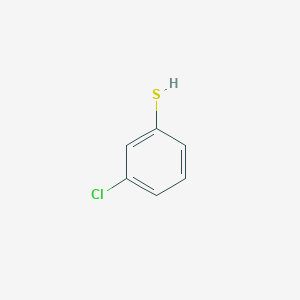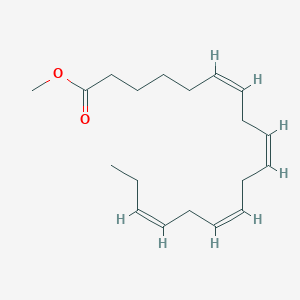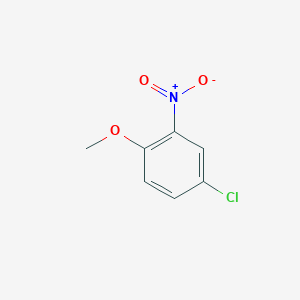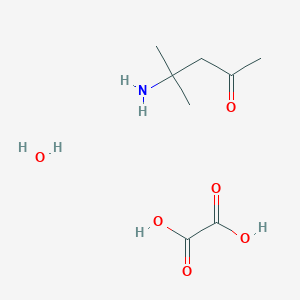
Diacetonamine acid oxalate monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diacetonamine acid oxalate monohydrate, also known as DAOM, is a chemical compound that has gained attention in scientific research due to its potential biological and physiological effects. DAOM is a white crystalline powder that is soluble in water and ethanol.
Mecanismo De Acción
The mechanism of action of Diacetonamine acid oxalate monohydrate is not fully understood. However, it is believed that Diacetonamine acid oxalate monohydrate can induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in the process of programmed cell death. Diacetonamine acid oxalate monohydrate may also inhibit angiogenesis by blocking the signaling pathways that are involved in the formation of new blood vessels.
Efectos Bioquímicos Y Fisiológicos
Diacetonamine acid oxalate monohydrate has been shown to have antioxidant and anti-inflammatory properties. It can scavenge free radicals and reduce oxidative stress, which is a major contributor to many chronic diseases. Diacetonamine acid oxalate monohydrate has also been shown to reduce the levels of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diacetonamine acid oxalate monohydrate has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high yield. Diacetonamine acid oxalate monohydrate is also water-soluble, which makes it easy to dissolve in cell culture media. However, there are also limitations to using Diacetonamine acid oxalate monohydrate in lab experiments. For example, Diacetonamine acid oxalate monohydrate has low stability in aqueous solutions, and it can degrade rapidly under certain conditions.
Direcciones Futuras
There are several future directions for research on Diacetonamine acid oxalate monohydrate. One potential area of research is the development of novel drug delivery systems for Diacetonamine acid oxalate monohydrate. Another area of research is the investigation of the mechanism of action of Diacetonamine acid oxalate monohydrate in cancer cells. Further studies are also needed to determine the safety and efficacy of Diacetonamine acid oxalate monohydrate in animal models and clinical trials. Additionally, the potential use of Diacetonamine acid oxalate monohydrate in other diseases, such as neurodegenerative diseases, should be explored.
Métodos De Síntesis
Diacetonamine acid oxalate monohydrate can be synthesized by reacting diacetonamine with oxalic acid in the presence of water. The reaction produces Diacetonamine acid oxalate monohydrate as a monohydrate salt. The reaction can be carried out under mild conditions, and the yield of the product is high. The purity of the product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
Diacetonamine acid oxalate monohydrate has been studied for its potential use in cancer treatment. In vitro studies have shown that Diacetonamine acid oxalate monohydrate can inhibit the growth of cancer cells by inducing apoptosis, which is a type of programmed cell death. Diacetonamine acid oxalate monohydrate has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth.
Propiedades
Número CAS |
51283-38-6 |
|---|---|
Nombre del producto |
Diacetonamine acid oxalate monohydrate |
Fórmula molecular |
C8H17NO6 |
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
4-amino-4-methylpentan-2-one;oxalic acid;hydrate |
InChI |
InChI=1S/C6H13NO.C2H2O4.H2O/c1-5(8)4-6(2,3)7;3-1(4)2(5)6;/h4,7H2,1-3H3;(H,3,4)(H,5,6);1H2 |
Clave InChI |
WTWLHIRBZWLOBP-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(C)(C)N.C(=O)(C(=O)O)O.O |
SMILES canónico |
CC(=O)CC(C)(C)N.C(=O)(C(=O)O)O.O |
Otros números CAS |
51283-38-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




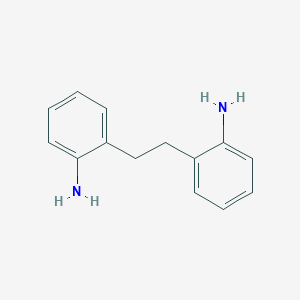
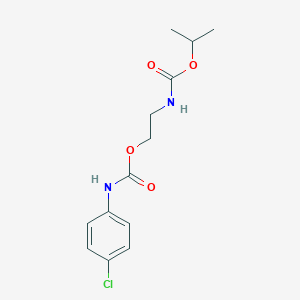
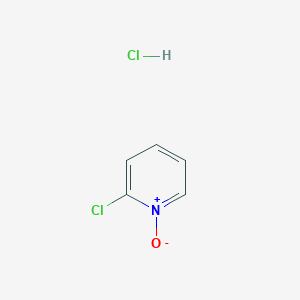
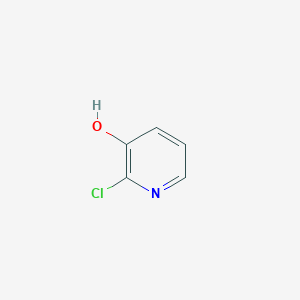
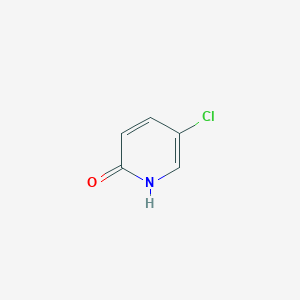
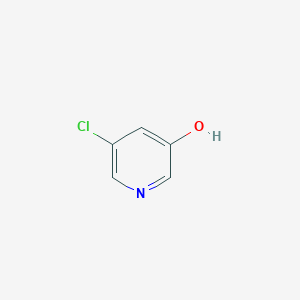

![Indeno[1,2-d]-1,3-dioxin, 4,4a,5,9b-tetrahydro-2,4-dimethyl-](/img/structure/B146424.png)
